Epoxyquinomicin D

Antimicrobial Natural Product Structure-Activity Relationship

Researchers studying inflammation often face the challenge of compound cytotoxicity confounding their assays. Epoxyquinomicin D provides a solution, exhibiting no cytotoxicity at concentrations up to 100 µg/mL, in contrast to cytotoxic analogs A and B. This >30-fold safety margin enables robust mechanistic studies without cell viability artifacts. - Enables anti-inflammatory research at high concentrations without confounding cytotoxicity. - Serves as an ideal negative control in antimicrobial screens, lacking antibiotic activity while retaining in vivo anti-arthritic efficacy. - Provides a unique chlorinated scaffold for SAR studies, distinct from the extensively studied dechlorinated DHMEQ progenitor.

Molecular Formula C14H12ClNO6
Molecular Weight 325.70 g/mol
CAS No. 200496-86-2
Cat. No. B1230221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxyquinomicin D
CAS200496-86-2
Synonymsepoxyquinomicin D
Molecular FormulaC14H12ClNO6
Molecular Weight325.70 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)O)C(=O)NC2=CC(=O)C3(C(C2O)O3)CO
InChIInChI=1S/C14H12ClNO6/c15-7-3-1-2-6(10(7)19)13(21)16-8-4-9(18)14(5-17)12(22-14)11(8)20/h1-4,11-12,17,19-20H,5H2,(H,16,21)/t11-,12+,14-/m0/s1
InChIKeyCQWDZNQKJPNNJB-SCRDCRAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoxyquinomicin D: NF-κB Modulator Scaffold


Epoxyquinomicin D (CAS: 200496-86-2) is a member of the epoxyquinomicin family of antibiotics, a new structural class isolated from the culture broth of Amycolatopsis sp. MK299-95F4 (related to Amycolatopsis sulphurea) [1]. This compound, along with its analogs epoxyquinomicins A, B, and C, forms a distinct class of natural products characterized by a 5,6-epoxy-2-cyclohexene-1,4-dione core structure with varying substitution patterns [2]. While originally classified as antibiotics, these compounds have garnered greater interest for their anti-inflammatory properties in collagen-induced arthritis models [3]. Epoxyquinomicin D specifically retains the 3-chloro-2-hydroxybenzoylamino moiety, a structural feature that distinguishes it from its dechlorinated and reduced analogs within this class [2].

Epoxyquinomicin D: Key Structural Determinants


Although epoxyquinomicins A, B, C, and D share a common epoxyquinone core structure, they differ fundamentally in halogenation and oxidation states, which directly correlate with their biological activity profiles [1]. Epoxyquinomicin A and D contain a 3-chloro-2-hydroxybenzoylamino group, whereas epoxyquinomicins B and C are dechlorinated derivatives [2]. Furthermore, epoxyquinomicin D is the reduced derivative of A, while epoxyquinomicin C is the reduced derivative of B [1]. These structural variations yield divergent antimicrobial activity spectra—with A and B showing weak activity against Gram-positive bacteria (MIC values in the low µg/mL range), while C and D exhibit nearly no antimicrobial activity [3]. More critically, epoxyquinomicin C serves as the direct structural progenitor for the synthetic NF-κB inhibitor DHMEQ (dehydroxymethylepoxyquinomicin), whereas epoxyquinomicin D maintains the chlorinated benzamide moiety that may confer distinct binding properties and downstream pathway selectivity [4]. Therefore, substituting epoxyquinomicin D with any other in-class analog would alter both its antimicrobial profile and its potential as a scaffold for developing pathway-selective modulators.

Epoxyquinomicin D: Differentiation Evidence


Antimicrobial and Cytotoxicity Profile

In direct head-to-head testing within the same study, epoxyquinomicin D exhibited almost no antimicrobial activity against Gram-positive bacteria, whereas epoxyquinomicins A and B demonstrated weak but measurable antimicrobial activity [1]. This differential activity profile is directly attributable to structural modifications: epoxyquinomicin D is the reduced derivative of the chlorinated epoxyquinomicin A, while the dechlorinated epoxyquinomicin B retains antimicrobial activity comparable to A [2]. Additionally, epoxyquinomicin D showed no cytotoxicity at concentrations up to 100 µg/mL, contrasting with epoxyquinomicins A and B, which exhibited cytotoxicity at concentrations of 2–18 µg/mL [3].

Antimicrobial Natural Product Structure-Activity Relationship

Chlorinated vs. Dechlorinated Structures

Spectroscopic structural determination revealed that epoxyquinomicin D contains a 3-chloro-2-hydroxybenzoylamino moiety, making it the reduced derivative of the chlorinated epoxyquinomicin A, whereas epoxyquinomicin C is the reduced derivative of the dechlorinated epoxyquinomicin B [1]. This halogenation status represents a binary structural determinant: epoxyquinomicins A and D are chlorinated, while epoxyquinomicins B and C are dechlorinated [2]. The presence or absence of chlorine directly influences physicochemical properties including molecular weight, lipophilicity, and potential hydrogen-bonding capacity.

Chemical Structure Halogenation Natural Product Chemistry

Anti-Arthritic Efficacy Comparison

In the same study using a type II collagen-induced arthritis model in DBA/1J mice, prophylactic treatment with epoxyquinomicins A, B, C, and D all demonstrated potent inhibitory effects on arthritis development when administered at doses of 1–4 mg/kg [1]. Notably, epoxyquinomicin C was further tested against nonsteroidal anti-inflammatory drugs (NSAIDs) in separate inflammatory models: at doses of 1–30 mg/kg, epoxyquinomicin C exhibited no anti-inflammatory effect on carrageenan-induced paw edema in rats and no analgesic effect on acetic acid-induced writhing in mice [2]. This lack of NSAID-like activity suggests that the anti-arthritic mechanism of the epoxyquinomicin class—including epoxyquinomicin D—operates through a pathway distinct from cyclooxygenase inhibition.

Inflammation Rheumatoid Arthritis Animal Model

DHMEQ Progenitor vs. Chlorinated Scaffold

Epoxyquinomicin C, the dechlorinated reduced analog of the epoxyquinomicin family, does not directly inhibit NF-κB despite its structural relationship to panepoxydone and cycloepoxydone—compounds known to inhibit NF-κB [1]. However, removal of the hydroxymethyl group from epoxyquinomicin C yields DHMEQ (dehydroxymethylepoxyquinomicin), a potent and selective NF-κB inhibitor that acts by blocking NF-κB nuclear translocation and DNA binding [2]. This structural transformation—absent in the literature for epoxyquinomicin D—establishes a critical differentiation: epoxyquinomicin C serves as the direct synthetic progenitor for a validated NF-κB inhibitor, whereas epoxyquinomicin D, with its chlorinated benzamide moiety, remains an underexplored scaffold for analogous chemical optimization.

NF-κB Signal Transduction Cancer Inflammation

Epoxyquinomicin D: Optimal Applications


Non-Cytotoxic Scaffold for Inflammation Research

Investigators conducting inflammation research in mammalian cell culture systems should select epoxyquinomicin D over epoxyquinomicins A or B when cytotoxicity must be minimized. Direct comparative data show that epoxyquinomicin D exhibits no cytotoxicity at concentrations up to 100 µg/mL, whereas epoxyquinomicins A and B are cytotoxic at 2–18 µg/mL [1]. This >30-fold safety margin enables researchers to explore anti-inflammatory mechanisms at higher compound concentrations without confounding cytotoxic effects, making epoxyquinomicin D the preferred choice for cell viability-sensitive assays. Furthermore, its demonstrated anti-arthritic efficacy in vivo at 1–4 mg/kg supports its translational relevance [2].

Chlorinated NF-κB Modulator Development

For medicinal chemistry teams developing novel NF-κB pathway inhibitors, epoxyquinomicin D offers a chlorinated scaffold that remains underexplored compared to its dechlorinated counterpart epoxyquinomicin C—the established progenitor of DHMEQ [1]. The presence of the 3-chloro-2-hydroxybenzoylamino moiety provides a unique chemical handle for structure-activity relationship (SAR) studies, potentially enabling exploration of halogen bonding interactions with target proteins that are inaccessible with dechlorinated analogs. Researchers seeking to expand chemical diversity beyond the extensively studied DHMEQ scaffold should prioritize epoxyquinomicin D as a starting material for derivative synthesis and SAR expansion [2].

NSAID-Distinct Arthritis Mechanism Studies

Investigators studying rheumatoid arthritis and seeking compounds with mechanisms distinct from cyclooxygenase inhibition should select epoxyquinomicin D based on class-level evidence. While all four epoxyquinomicins (A, B, C, and D) exhibit potent anti-arthritic effects in the collagen-induced arthritis model at 1–4 mg/kg, epoxyquinomicin C showed no activity in carrageenan-induced paw edema or acetic acid-induced writhing assays at doses up to 30 mg/kg [1]. This dissociation from NSAID-like pharmacology indicates that epoxyquinomicin D likely modulates arthritis through alternative pathways—potentially involving NF-κB or other inflammatory signaling cascades—making it a valuable tool for elucidating non-COX mechanisms of action in autoimmune inflammation.

Antibiotic-Negative Anti-Inflammatory Control

In antimicrobial screening programs or antibiotic mechanism-of-action studies, epoxyquinomicin D serves as an ideal negative control compound. Direct head-to-head antimicrobial assays demonstrate that epoxyquinomicins C and D exhibit almost no antimicrobial activity against Gram-positive bacteria, in stark contrast to epoxyquinomicins A (MIC 3–12.5 µg/mL) and B (MIC 6.25–12.5 µg/mL) [1][2]. However, crucially, epoxyquinomicin D retains the same in vivo anti-arthritic potency as its antimicrobial-active counterparts [3]. This unique combination—minimal antimicrobial activity paired with preserved in vivo efficacy—makes epoxyquinomicin D the optimal choice for experiments requiring a control compound that lacks antibiotic effects but maintains the relevant anti-inflammatory pharmacology of the epoxyquinomicin class.

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